![molecular formula C14H14O B14027361 4',6-Dimethyl-[1,1'-biphenyl]-3-ol](/img/structure/B14027361.png)
4',6-Dimethyl-[1,1'-biphenyl]-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’,6-Dimethyl-[1,1’-biphenyl]-3-ol is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of two methyl groups at the 4’ and 6 positions and a hydroxyl group at the 3 position on the biphenyl structure. Biphenyl compounds are known for their stability and versatility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’,6-Dimethyl-[1,1’-biphenyl]-3-ol typically involves the following steps:
Formation of Grignard Reagent: The process begins with the preparation of a Grignard reagent from 4-bromotoluene and magnesium in anhydrous tetrahydrofuran (THF).
Coupling Reaction: The Grignard reagent is then reacted with thallium(I) bromide in anhydrous benzene under a nitrogen atmosphere.
Industrial Production Methods
Industrial production of 4’,6-Dimethyl-[1,1’-biphenyl]-3-ol may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4’,6-Dimethyl-[1,1’-biphenyl]-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the biphenyl structure.
科学的研究の応用
4’,6-Dimethyl-[1,1’-biphenyl]-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4’,6-Dimethyl-[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, affecting their activity .
類似化合物との比較
Similar Compounds
4,4’-Dimethylbiphenyl: Similar in structure but lacks the hydroxyl group at the 3 position.
Biphenyl: The parent compound without any methyl or hydroxyl substitutions.
4,4’-Dimethyl-1,1’-biphenyl: Another derivative with methyl groups at different positions.
Uniqueness
4’,6-Dimethyl-[1,1’-biphenyl]-3-ol is unique due to the specific positioning of its methyl and hydroxyl groups, which confer distinct chemical and biological properties. The presence of the hydroxyl group enhances its reactivity and potential for hydrogen bonding, making it valuable in various applications.
特性
分子式 |
C14H14O |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
4-methyl-3-(4-methylphenyl)phenol |
InChI |
InChI=1S/C14H14O/c1-10-3-6-12(7-4-10)14-9-13(15)8-5-11(14)2/h3-9,15H,1-2H3 |
InChIキー |
JFZMNVAOUJAWFZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(C=CC(=C2)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



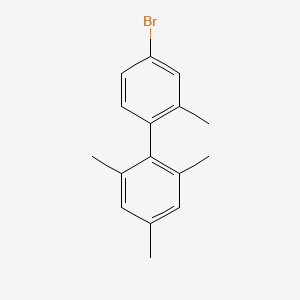
![3-(Dimethylamino)-1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B14027302.png)
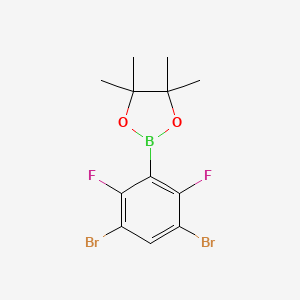
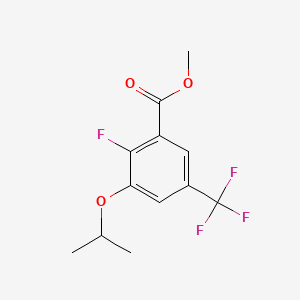
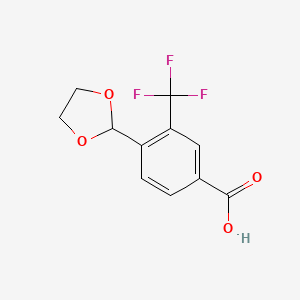
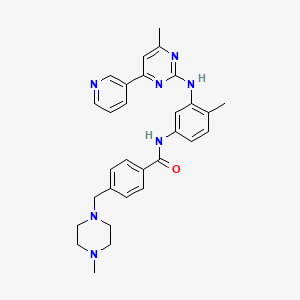
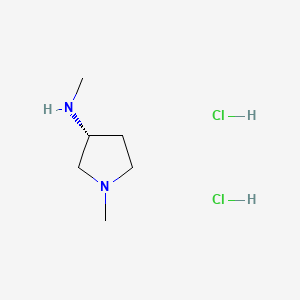
![tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate](/img/structure/B14027349.png)

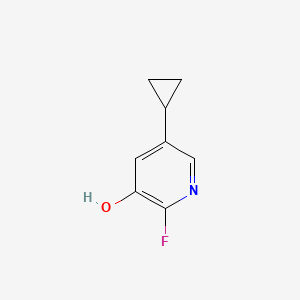
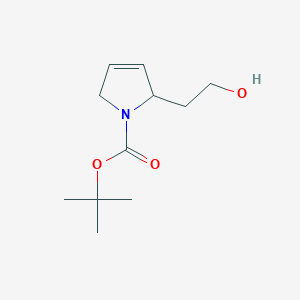
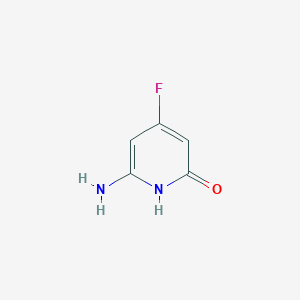
![7-Benzyl-2,4-dichloro-6,7,8,9-tetrahydro-5h-pyrimido[4,5-d]azepine](/img/structure/B14027379.png)
